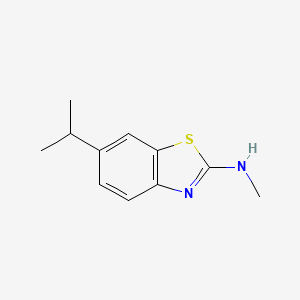

N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine

Description

N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a methyl group at the amine position (C2) and an isopropyl substituent at the C6 position of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen-containing aromatic ring, widely studied for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science .

Properties

CAS No. |

62194-26-7 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

N-methyl-6-propan-2-yl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C11H14N2S/c1-7(2)8-4-5-9-10(6-8)14-11(12-3)13-9/h4-7H,1-3H3,(H,12,13) |

InChI Key |

OQZDJVYYOAJXAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazol-2-amine Derivatives

The pharmacological and chemical profiles of benzothiazol-2-amine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine with key analogs:

Substituent Effects at the C2 Position

- N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine (CAS: 63481-52-7): Structure: Methylsulfanyl (-SMe) at C2, methylamine (-NHMe) at C5. Molecular Formula: C₉H₁₀N₂S₂. This compound lacks the branched isopropyl group at C6, reducing steric bulk .

2-(Methylthio)-1,3-benzothiazol-6-amine (CAS: 25706-29-0) :

Substituent Effects at the C6 Position

6-Methoxy-1,3-benzothiazol-2-amine :

- Structure : Methoxy (-OMe) at C6, unsubstituted amine (-NH₂) at C2.

- Molecular Formula : C₈H₈N₂OS.

- Key Properties : The methoxy group improves solubility in polar solvents but reduces lipophilicity compared to the isopropyl group in the target compound. This derivative has been utilized as a precursor for metal-catalyzed C–H functionalization reactions due to its directing group properties .

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide :

- Structure : Adamantyl (bulky polycyclic) group at C2, methoxy at C6.

- Molecular Formula : C₂₀H₂₄N₂O₂S.

- Key Properties : The adamantyl group introduces significant steric hindrance, which may enhance binding specificity in hydrophobic protein pockets. This compound crystallizes in a triclinic P1 space group, forming hydrogen-bonded dimers .

Comparative Data Table

Structural and Functional Insights

- Lipophilicity : The isopropyl group in the target compound increases lipophilicity (logP ~3.2 estimated), favoring membrane permeability compared to methoxy or hydrophilic analogs.

- Synthetic Challenges : Introducing branched alkyl groups (e.g., isopropyl) at C6 may require optimized reaction conditions to avoid steric hindrance during cyclization .

Biological Activity

N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The IC50 values for these assays ranged from 10 to 30 µM, indicating moderate potency.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 20 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act by:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through mitochondrial pathways.

- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.

Case Studies

A notable case study involved the evaluation of this compound's effects on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment.

Comparison with Related Compounds

When compared to other benzothiazole derivatives, this compound shows unique biological properties due to its specific substitution pattern. For instance:

| Compound | Activity |

|---|---|

| 2-Aminobenzothiazole | Limited antimicrobial activity |

| Benzothiazole derivatives | Varying anticancer effects |

| N-Methylbenzothiazole | Higher cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.